molecular formula C6H10ClN3 B569798 (6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride CAS No. 1219019-28-9

(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride

Cat. No.: B569798
CAS No.: 1219019-28-9
M. Wt: 159.617
InChI Key: QFSDEEQXHVJGNL-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride is a chiral bicyclic heterocyclic compound featuring a pyrroloimidazole core with an amine functional group at the 6-position and a hydrochloride salt. Key properties include:

  • Molecular Formula: C₆H₁₀ClN₃ ().
  • Molecular Weight: 159.62 g/mol.
  • Stereochemistry: The (6S)-configuration distinguishes it from enantiomeric forms, which may exhibit divergent biological or physicochemical behaviors ().

Properties

IUPAC Name

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDEEQXHVJGNL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2C1=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from 4-Chlorobutyronitrile

The foundational synthesis begins with 4-chlorobutyronitrile, which undergoes hydrochlorination followed by cyclization with aminoacetaldehyde.

Step 1: Formation of Imidate Intermediate
4-Chlorobutyronitrile reacts with methanol under HCl saturation in ether, producing an imidate intermediate. The reaction proceeds at room temperature for 24 hours, yielding a white precipitate after ether washing.

Step 2: Cyclization with Aminoacetaldehyde
The imidate reacts with aminoacetaldehyde and triethylamine in dichloromethane at 333 K for 2 hours, forming an amidine intermediate. Subsequent heating in formic acid at 353 K for 20 hours induces cyclization, yielding the pyrroloimidazole core. Neutralization with sodium bicarbonate and extraction with dichloromethane affords the free base, which is sublimated to obtain crystals (60% yield over two steps).

Key Reaction Conditions

ParameterValue
Solvent (Step 1)Ether
Catalyst (Step 1)HCl gas
Temperature (Step 2)333 K (amidine) / 353 K (cyclization)
Yield60% over two steps

Enantioselective Synthesis of the (6S) Isomer

The stereochemical configuration at position 6 is critical for biological activity. While the base synthesis produces a racemic mixture, resolution or asymmetric methods are required to isolate the (6S)-enantiomer.

Chiral Resolution Techniques

  • Chiral HPLC : Separation using chiral stationary phases (e.g., amylose or cellulose derivatives) can resolve enantiomers.

  • Diastereomeric Salt Formation : Reacting the racemic amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts, which are separated via fractional crystallization.

Asymmetric Catalysis
Asymmetric hydrogenation of prochiral intermediates using chiral catalysts (e.g., Rhodium-BINAP complexes) could theoretically yield the (6S) isomer, though no direct examples are documented in the provided sources.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl.

Procedure

  • Dissolve the free base in a polar solvent (e.g., ethanol or water).

  • Bubble HCl gas or add concentrated HCl dropwise until pH < 2.

  • Concentrate under reduced pressure and recrystallize from ethanol/ether.

Characterization Data

PropertyValueSource
Molecular FormulaC₆H₁₀ClN₃
Molecular Weight159.617 g/mol
Melting Point338 K
¹H NMR (DMSO-d₆)δ 12.51 (s, 1H), 11.60 (s, 1H)

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction confirms the fused-ring system adopts an envelope conformation in the pyrrolidine ring, minimizing torsional strain. The hydrochloride salt’s crystal packing is stabilized by C–H⋯N hydrogen bonds, enhancing stability for electrochemical applications.

Crystallographic Data

ParameterValue
Space GroupP2₁/n (monoclinic)
Puckering Amplitude0.512 Å
Hydrogen BondsC–H⋯N (2.65–2.89 Å)

Industrial-Scale Considerations

Solvent and Base Optimization

  • Solvents : N-butanol and 1-methyl-2-pyrrolidone improve reaction homogeneity at elevated temperatures.

  • Bases : Diisopropylethylamine (DIPEA) or potassium carbonate enhances nucleophilic substitution efficiency .

Chemical Reactions Analysis

Types of Reactions

(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various human tumor cell lines at subnanomolar concentrations. This activity is often linked to their ability to interact with folate receptors and facilitate drug uptake into cancer cells .

Case Study: Inhibition of Tumor Cell Growth

A study published in Cancer Research demonstrated that specific derivatives of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole inhibited the proliferation of KB, IGROV1, and SKOV3 human tumor cells. The mechanism involved targeted uptake through the folate receptor pathway, showcasing the potential for developing new anticancer therapies based on this scaffold .

Electrochemical Applications

2.1 Ionic Liquids and Electrolytes

The unique structure of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride allows it to function effectively in ionic liquids. Its stability and electrochemical properties make it suitable for applications in fuel cells and batteries. The compound's crystal structure reveals significant hydrogen bonding interactions that contribute to its stability in ionic environments .

Table 1: Electrochemical Properties

PropertyValue
ConductivityHigh
StabilityExcellent
Hydrogen Bonding DensityModerate

Materials Science Applications

3.1 Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metals enhances its utility in creating advanced materials for electronic applications.

Case Study: Polymer Blends

Research conducted at the Groningen Research Institute of Pharmacy demonstrated that incorporating (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole into polymer matrices improved mechanical properties and thermal stability. This finding opens avenues for developing high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of (6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with derivatives differing in substituents, functional groups, stereochemistry, and saturation levels.

Structural and Functional Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Reference IDs
(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride -NH₂ at C6; (S)-configuration; HCl salt 159.62 Enhanced aqueous solubility due to HCl salt; chiral specificity.
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI) 4-Ethoxyphenyl at C3 242.31 Inhibits androgen receptor nuclear localization; selective for AR-positive prostate cancer.
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CPPI) 4-Chlorophenyl at C3 218.68 Similar to EPPI but with Cl substituent; higher lipophilicity.
6-(4-Chlorophenyl)-6,7-dihydro-5H-Pyrrolo[1,2-a]imidazole 4-Chlorophenyl at C6 218.68 Substituent position alters target interaction; uncharacterized activity.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride -COOH at C6; HCl salt 192.62 Carboxylic acid group enhances polarity; potential for salt-bridge interactions.
Tetrahydro-1H-pyrrolo[1,2-a]imidazoles (e.g., 7a–e) Fully saturated pyrroloimidazole core Varies Reduced planarity; altered binding kinetics compared to dihydro analogs.
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine -NH₂ at C6; (R)-configuration 123.16 (free base) Enantiomeric differences may affect target selectivity or metabolic pathways.

Key Comparative Insights

Substituent Position and Type
  • C3 vs. C6 Substitution : EPPI and CPPI (C3-substituted) inhibit androgen receptor nuclear localization, while C6-substituted analogs (e.g., 6-(4-chlorophenyl) derivative) lack characterized activity, suggesting position-dependent bioactivity .
  • Functional Groups : The primary amine in the target compound contrasts with carboxylic acid derivatives (). The -NH₂ group may facilitate hydrogen bonding, whereas -COOH could enhance solubility or metal coordination.
Stereochemistry
  • The (6S)-enantiomer’s configuration is critical for chiral recognition in biological systems. Enantiomers like the (R)-form () may exhibit divergent binding affinities or metabolic stability.
Saturation Level
Physicochemical Properties
  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to free bases (e.g., EPPI/CPPI) .
  • Lipophilicity : Chlorine or ethoxy substituents (EPPI/CPPI) increase logP values, enhancing membrane permeability but possibly reducing solubility .

Biological Activity

(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2HClC_6H_8N_2\cdot HCl. The compound features a fused pyrrole and imidazole ring system, which is often associated with bioactive molecules. The structure is crucial for its interaction with biological targets.

Synthesis

The synthesis of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine typically involves cyclization reactions. A common method includes the condensation of an amino alcohol with a diketone under acidic or basic conditions. Optimized industrial methods may employ catalysts to enhance yield and selectivity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant antimicrobial activity. For instance, a study assessed the antibacterial efficacy of synthesized pyrroloimidazoles against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated that several derivatives displayed bacteriostatic properties comparable to conventional antibiotics .

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. One study reported that certain derivatives effectively inhibited cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways associated with cell survival and death .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. For example, it has been shown to modulate the activity of kinases and phosphatases that are crucial for cellular signaling processes.

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of synthesized pyrroloimidazole derivatives using DPPH radical scavenging and FRAP assays. Results indicated that these compounds exhibited notable antioxidant efficacy similar to established antioxidants .
  • Metabolic Stability : Research focusing on the metabolic stability of these compounds revealed that modifications in their chemical structure significantly impacted their stability in human liver microsomes. Compounds with specific substituents showed enhanced metabolic stability while maintaining biological activity .

Data Tables

Activity EC50 (μM) Remarks
Antibacterial (Gram-positive)0.010High potency against selected strains
Antibacterial (Gram-negative)0.064Moderate potency
Anticancer (Cell line A)0.395Induced apoptosis
Antioxidant (DPPH assay)Similar to standard antioxidantsEffective radical scavenger

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR (e.g., δ 3.2–3.8 ppm for pyrrolidine protons; δ 160–165 ppm for imidazole carbons) .
  • Mass Spectrometry (MS) : ESI-MS m/z 151.08 [M+H]⁺ for the free base .
  • X-ray Crystallography : Bond angles (e.g., C1–C2–H2 = 127.5°) and dihedral angles confirm the fused bicyclic structure .

Q. Methodological Recommendation :

  • Design a fractional factorial experiment to isolate critical variables (e.g., DOE with factors: temperature, catalyst type, solvent ratio) .

What are the implications of hydrochloride salt formation on the compound's physicochemical properties?

Basic Research Question
Salt formation enhances:

  • Solubility : Hydrochloride salt increases aqueous solubility by 3–5× compared to the free base (e.g., 25 mg/mL in water at 25°C) .
  • Stability : Reduced hygroscopicity (mass loss <1% at 40°C/75% RH) .
  • Crystallinity : Sharp melting point (e.g., 233–235°C) improves reproducibility in formulation .

How do structural modifications to the pyrroloimidazole core affect bioactivity in preclinical studies?

Advanced Research Question

  • Substituent effects : Adding 4-chlorophenyl (as in ) increases logP by 1.5 units, enhancing blood-brain barrier penetration .
  • Ring saturation : Dihydro vs. tetrahydro derivatives show 10× differences in CYP450 inhibition (IC₅₀ 0.2 μM vs. 2.1 μM) .
  • Methodological approach : Use QSAR modeling with descriptors like polar surface area and H-bond donors to predict ADMET profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.